

Technical Support Center: Mass Spectrometry

Analysis of Fmoc-5-Ava-OH

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Compound of Interest

Compound Name: Fmoc-5-Ava-OH

Cat. No.: B557868

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Welcome to the technical support center for the mass spectrometry analysis of **Fmoc-5-Ava-OH**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of **Fmoc-5-Ava-OH**?

A1: The theoretical monoisotopic molecular weight of **Fmoc-5-Ava-OH** (C₂₀H₂₁NO₄) is 339.39 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What are the most common ions I should expect to see in the mass spectrum of **Fmoc-5-Ava-OH**?

A2: In positive ion mode Electrospray Ionization (ESI), you will most commonly observe the protonated molecule [M+H]⁺. You may also see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are trace amounts of these salts in your sample or solvent. In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻.

Q3: My mass spectrum shows a poor signal or no signal at all for my compound. What are the possible causes?

A3: Poor or no signal can be due to several factors:

- **Sample Preparation:** The presence of salts, detergents, or trifluoroacetic acid (TFA) can suppress the ionization of your peptide.^[4] Ensure your sample is properly desalted.
- **Low Concentration:** The concentration of your sample may be too low for detection.
- **Instrument Settings:** The mass spectrometer settings may not be optimized for your compound. This includes the ionization source parameters, mass range, and detector voltage.
- **Fmoc Group Presence:** The Fmoc protecting group can sometimes reduce the signal quality in mass spectrometry.^[5]

Q4: I see multiple peaks in my mass spectrum instead of a single peak for my compound. What could they be?

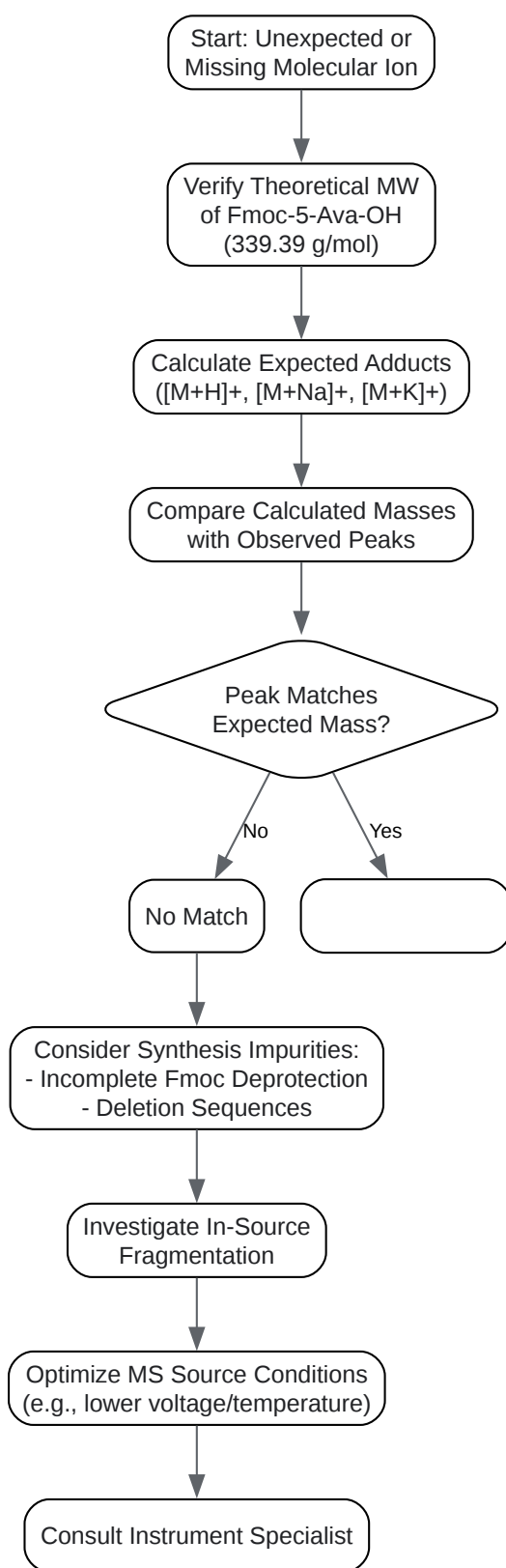
A4: Multiple peaks can arise from several sources:

- **Adduct Formation:** As mentioned in Q2, you may be observing different adducts of your molecule ($[M+H]^+$, $[M+Na]^+$, $[M+K]^+$).
- **Impurities:** The peaks could correspond to impurities from the synthesis, such as deletion sequences or molecules with incomplete deprotection.^{[5][6]}
- **In-source Fragmentation:** The molecule may be fragmenting in the ionization source. This can sometimes be reduced by optimizing the source conditions (e.g., lowering the capillary voltage or temperature).
- **Isotopes:** You will observe isotopic peaks corresponding to the natural abundance of isotopes (e.g., ^{13}C).

Troubleshooting Guide

Problem 1: Unexpected or Missing Molecular Ion Peak

If you do not observe the expected molecular ion peak for **Fmoc-5-Ava-OH**, or if you see unexpected masses, follow this troubleshooting workflow.

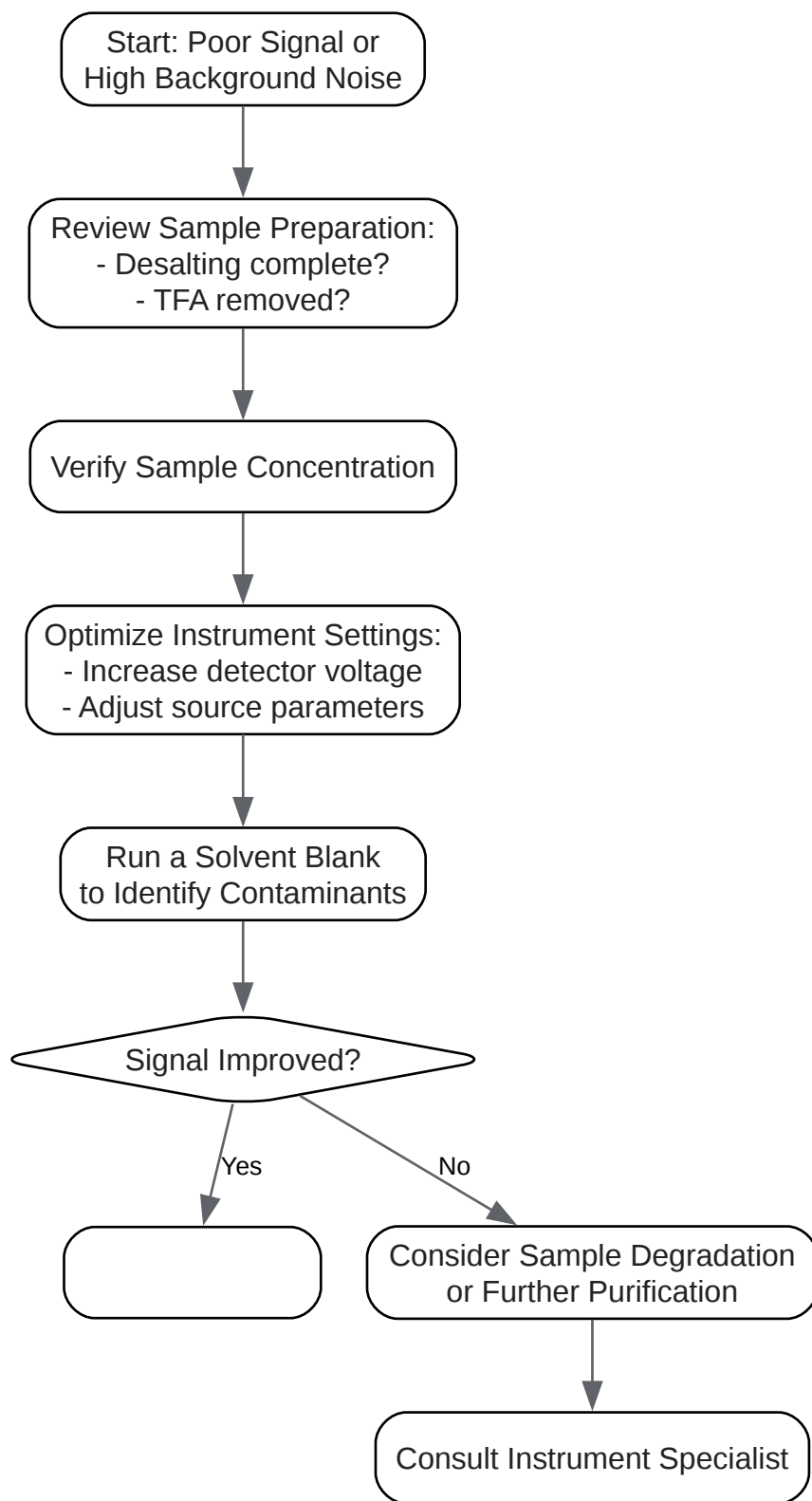


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Caption: Troubleshooting workflow for unexpected or missing molecular ion peaks.

Problem 2: Poor Signal Intensity or High Background Noise

Low signal intensity or a high level of background noise can obscure your peak of interest. Use the following guide to address this issue.



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Caption: Troubleshooting workflow for poor signal intensity or high background noise.

Data Presentation

Table 1: Expected m/z Values for Fmoc-5-Ava-OH Molecular Ions

This table provides the calculated monoisotopic mass-to-charge ratios (m/z) for the intact **Fmoc-5-Ava-OH** molecule with common adducts in positive ion mode and the deprotonated molecule in negative ion mode.

Ion Species	Chemical Formula	Charge	Theoretical m/z
[M+H] ⁺	C ₂₀ H ₂₂ NO ₄ ⁺	+1	340.15
[M+Na] ⁺	C ₂₀ H ₂₁ NNaO ₄ ⁺	+1	362.13
[M+K] ⁺	C ₂₀ H ₂₁ KNO ₄ ⁺	+1	378.11
[M-H] ⁻	C ₂₀ H ₂₀ NO ₄ ⁻	-1	338.14

Note: These values are for the most abundant isotope of each element.

Table 2: Common Fragment Ions of Fmoc-5-Ava-OH in MS/MS

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 340.15) can provide structural confirmation. Below are some of the expected fragment ions.

Fragment Ion Description	Proposed Structure/Loss	Theoretical m/z
Loss of Fmoc group	[M+H - C ₁₅ H ₁₂ O ₂] ⁺	118.09
Fmoc cation	[C ₁₄ H ₁₁] ⁺	179.09
Loss of water	[M+H - H ₂ O] ⁺	322.14
Loss of formic acid	[M+H - HCOOH] ⁺	294.14

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS

- **Dissolve Sample:** Accurately weigh a small amount of **Fmoc-5-Ava-OH** and dissolve it in a suitable solvent to create a stock solution of approximately 1 mg/mL. A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid is a good starting point.^[4]
- **Dilution:** Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of your mass spectrometer.
- **Filtration:** Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.
- **Transfer to Vial:** Transfer the filtered sample to an appropriate autosampler vial.

Protocol 2: General ESI-MS Instrument Settings

These are general starting parameters and should be optimized for your specific instrument.

- **Ionization Mode:** Positive (for $[M+H]^+$, $[M+Na]^+$, $[M+K]^+$) or Negative (for $[M-H]^-$)
- **Capillary Voltage:** 3-4 kV
- **Source Temperature:** 100-150 °C
- **Drying Gas Flow:** 5-10 L/min
- **Nebulizer Pressure:** 20-40 psi
- **Mass Range:** m/z 100-500
- **Collision Energy (for MS/MS):** 10-30 eV (ramped to observe fragmentation patterns)

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